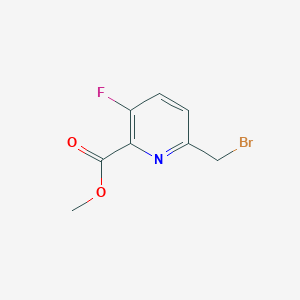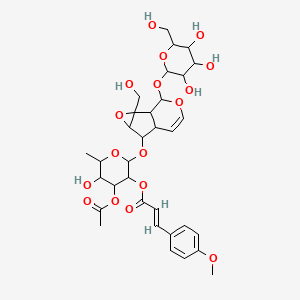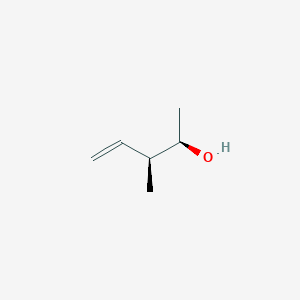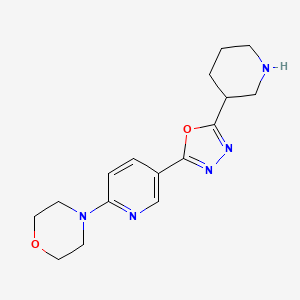
Methyl 6-(bromomethyl)-3-fluoropicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(溴甲基)-3-氟吡啶甲酸甲酯是一种有机化合物,属于吡啶甲酸酯类。它在吡啶甲酸酯环的第6位有一个溴甲基,在第3位有一个氟原子。
准备方法
合成路线和反应条件
6-(溴甲基)-3-氟吡啶甲酸甲酯的合成通常涉及多步过程。一种常见的方法是从3-氟吡啶甲酸甲酯的溴化开始。 反应使用N-溴代琥珀酰亚胺 (NBS) 作为溴化剂,在钨灯等自由基引发剂的存在下进行 。反应条件通常包括在适当的溶剂如甲苯或二氯甲烷中将混合物回流。
工业生产方法
6-(溴甲基)-3-氟吡啶甲酸甲酯的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对更高的产率和纯度进行优化,通常涉及连续流动反应器和自动化系统,以确保一致的质量和效率。
化学反应分析
反应类型
6-(溴甲基)-3-氟吡啶甲酸甲酯可以进行各种化学反应,包括:
亲核取代: 溴甲基可以被亲核试剂(如胺、硫醇或醇盐)取代。
氧化: 该化合物可以氧化形成相应的羧酸或其他氧化衍生物。
还原: 还原反应可以将溴甲基转化为甲基或其他还原形式。
常用试剂和条件
亲核取代: 常用试剂包括叠氮化钠、硫醇钾和醇盐离子。反应通常在极性非质子溶剂(如二甲亚砜 (DMSO) 或乙腈)中进行。
氧化: 使用诸如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 在酸性条件下的试剂。
还原: 使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 的还原剂。
主要产品
从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,用叠氮化钠进行亲核取代将产生6-(叠氮甲基)-3-氟吡啶甲酸甲酯,而用高锰酸钾氧化将产生6-(羧甲基)-3-氟吡啶甲酸甲酯。
科学研究应用
6-(溴甲基)-3-氟吡啶甲酸甲酯在科学研究中有多种应用:
有机合成: 它用作合成更复杂有机分子的中间体,尤其是在药物和农用化学品的开发中。
药物化学: 该化合物用于设计和合成潜在的药物候选物,特别是那些靶向特定酶或受体的药物候选物。
材料科学: 它用于制备具有独特特性的新型材料,如聚合物和纳米材料。
生物学研究: 该化合物可以用作生物系统和途径研究中的探针或构建模块。
作用机制
6-(溴甲基)-3-氟吡啶甲酸甲酯的作用机制取决于其具体的应用。在药物化学中,它可能通过与特定分子靶标(如酶或受体)相互作用发挥作用。溴甲基可以与蛋白质或其他生物分子上的亲核位点形成共价键,从而调节它们的活性。氟原子可以影响化合物的亲脂性和代谢稳定性,从而增强其药代动力学特性。
相似化合物的比较
6-(溴甲基)-3-氟吡啶甲酸甲酯可以与其他类似化合物进行比较,例如:
6-(氯甲基)-3-氟吡啶甲酸甲酯: 结构相似,但用氯原子代替溴原子。它可能表现出不同的反应性和生物活性。
6-(溴甲基)-3-氯吡啶甲酸甲酯: 在第3位含有氯原子,而不是氟原子。这种取代会影响化合物的电子性质和反应性。
6-(溴甲基)-3-甲基吡啶甲酸甲酯: 在第3位有一个甲基,这会影响其空间和电子特性。
每种化合物都具有独特的性质,使其适用于不同的应用,突出了6-(溴甲基)-3-氟吡啶甲酸甲酯在科学研究中的多功能性和重要性。
属性
分子式 |
C8H7BrFNO2 |
|---|---|
分子量 |
248.05 g/mol |
IUPAC 名称 |
methyl 6-(bromomethyl)-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)7-6(10)3-2-5(4-9)11-7/h2-3H,4H2,1H3 |
InChI 键 |
ANYDRRQZZKTLPU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=N1)CBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12297432.png)

![4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate](/img/structure/B12297438.png)
![4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid](/img/structure/B12297440.png)
![(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate](/img/structure/B12297441.png)
![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)
![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12297455.png)


